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Compound of Interest

2-(5-methylimidazo[1,2-a]pyridin-
Compound Name:

2-yl)acetic acid
CAS No.: 59128-11-9
Cat. No.: B3054250

Get Quote

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like libraries relies heavily
on highly functionalized, privileged scaffolds. CAS 59128-11-9, chemically designated as 2-(5-
Methylimidazo[1,2-a]pyridin-2-yl)acetic acid[1], represents a critical building block in this
paradigm. The imidazo[1,2-a]pyridine core is a fused bicyclic system renowned for its broad
pharmacological utility, serving as the foundational pharmacophore for numerous marketed
drugs, including GABA-A receptor modulators (e.g., zolpidem, alpidem) and various antiviral
and anticancer agents[2].

This technical guide provides an in-depth analysis of CAS 59128-11-9, detailing its
physicochemical properties, the structural implications of its 5-methyl substitution, and a highly
validated, self-indicating synthetic protocol based on the classical Tschitschibabin
cyclocondensation.

Physicochemical Profiling
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Understanding the baseline properties of CAS 59128-11-9 is essential for predicting its
behavior in both synthetic workflows and biological assays. The quantitative data is
summarized in the table below.

Property Value

Chemical Name 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
CAS Registry Number 59128-11-9

Molecular Formula C10H10N202

Molecular Weight 190.20 g/mol

Fused Bicyclic Heterocycle (Imidazo[1,2-
Structural Class o
ajpyridine)

Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF; sparingly soluble in

Solubility H20

Structural Dynamics & SAR Implications

As a Senior Application Scientist, | frequently observe that minor structural modifications dictate
the success or failure of a drug candidate. The architecture of CAS 59128-11-9 is highly
strategic:

o The 5-Methyl Steric Lock: The imidazo[1,2-a]pyridine core is inherently planar. However, the
methyl group at the 5-position (adjacent to the bridgehead nitrogen) introduces significant
steric bulk. During structure-activity relationship (SAR) optimization, this steric hindrance is
utilized to restrict the rotational freedom of substituents attached to the neighboring 3-
position. This "conformational locking" is a proven strategy to enhance binding affinity and
drive subtype selectivity (e.g., targeting the alsubunit of the GABA-A receptor)[2].

o The Acetic Acid Handle: The carboxylic acid moiety at the 2-position acts as an ideal
synthetic handle. It allows for rapid divergent synthesis via standard amide coupling
chemistries (e.g., HATU, EDC/HOB), enabling researchers to generate vast libraries of
functionalized derivatives without altering the core pharmacophore.
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Mechanistic Synthesis: The Tschitschibabin
Cyclocondensation

The synthesis of CAS 59128-11-9 is achieved via a modified Tschitschibabin reaction, a robust

methodology for constructing imidazo[1,2-a]pyridines from 2-aminopyridines and o -

haloketones[3]. The process involves the condensation of 6-methylpyridin-2-amine with ethyl 4-

chloroacetoacetate, followed by ester hydrolysis[4].

Stage 1: Cyclocondensation (Ester Formation)

Step 1 (Charge): To a dry, round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 6-methylpyridin-2-amine (1.0 equiv) and anhydrous ethanol to achieve a 0.5
M concentration.

Step 2 (Base Addition): Introduce sodium bicarbonate (NaHCOs, 1.5 equiv).

o Causality: A mild, heterogeneous base is critical here. Stronger bases (like NaOH) would
prematurely hydrolyze the ester or degrade the haloketone. NaHCOs efficiently scavenges
the HCI generated during the initial N-alkylation, preventing the protonation of the
nucleophilic amine and driving the reaction forward[3].

Step 3 (Electrophile): Dropwise add ethyl 4-chloroacetoacetate (1.1 equiv) at room
temperature[4].

Step 4 (Thermal Activation): Heat the reaction to reflux (approx. 80 °C) for 12-15 hours.

o Causality: While the initial N-alkylation at the pyridine nitrogen is relatively fast, the
subsequent intramolecular attack of the exocyclic amine onto the ketone carbonyl—and
the final dehydration step—require significant thermal energy to overcome the activation
barrier and establish the aromatic system.

Step 5 (Workup): Cool to room temperature, filter off inorganic salts, and concentrate.
Partition between ethyl acetate and water. Wash the organic layer with brine, dry over
NazS0a4, and concentrate to yield the intermediate ester.

Stage 2: Alkaline Hydrolysis (Acid Generation)
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e Step 1 (Solvation): Dissolve the intermediate ester in a 2:1:1 mixture of THF:MeOH:Hz0.

o Causality: This ternary solvent system ensures complete dissolution of both the lipophilic
ester (THF/MeOH) and the water-soluble base (LiOH), facilitating a rapid, homogeneous
saponification.

o Step 2 (Saponification): Add Lithium Hydroxide monohydrate (LIOH-H20, 2.0 equiv) and stir
at room temperature for 2-4 hours. Monitor via TLC (UV 254 nm) until the ester spot is
consumed.

o Step 3 (Self-Validating Precipitation): Concentrate the mixture under reduced pressure to
remove the organic solvents. Cool the remaining aqueous layer to 0 °C and carefully acidify
with 1M HCI to a pH of ~4.5.

o Causality & Validation: The isoelectric point of this specific imidazo[1,2-a]pyridine-2-acetic
acid is slightly acidic. Adjusting the pH to 4.5 maximizes the concentration of the
zwitterionic/free acid form. The sudden, dense precipitation of an off-white solid serves as
an immediate, visual self-validation that the hydrolysis was successful and the product has
been liberated.

o Step 4 (Isolation): Filter the precipitate, wash with ice-cold water, and dry under high vacuum
to afford CAS 59128-11-9.

Mechanistic Workflow Visualization
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Mechanistic workflow of the Tschitschibabin synthesis for CAS 59128-11-9.

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b3054250/docs?utm_src=pdf-body-img#technical-whitepaper-synthesis-structural-dynamics-and-applications-of-cas-59128-11-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054250?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Analytical Validation Parameters

To ensure the integrity of the synthesized CAS 59128-11-9 before deploying it in downstream
library generation, the following analytical signatures must be confirmed:

e LC-MS (ESI+): The mass spectrum should exhibit a dominant [M+H]+ pseudo-molecular ion
peak at m/z 191.2.

e 1H NMR (DMSO-de): The defining features include a sharp singlet integrating to 3H at
approximately 2.6 ppm (the sterically locked 5-methyl group) and a distinct singlet integrating
to 2H near 3.8 ppm (the methylene protons of the acetic acid moiety). The absence of the
ethyl ester quartet/triplet signals confirms complete hydrolysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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